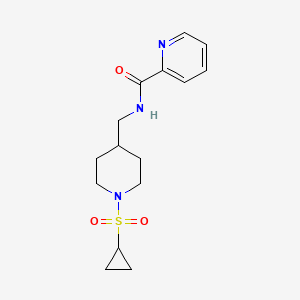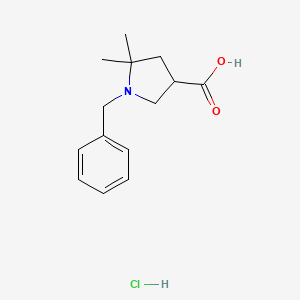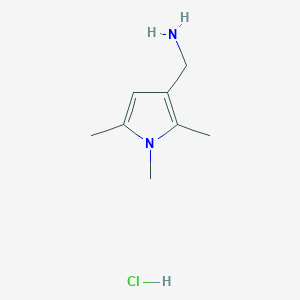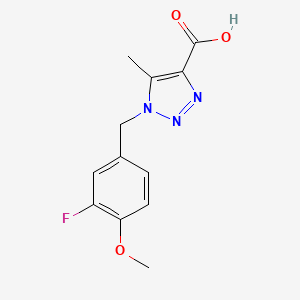
N-((1-(cyclopropylsulfonyl)pipéridin-4-yl)méthyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)picolinamide: is a synthetic organic compound with the molecular formula C15H21N3O3S It is characterized by the presence of a picolinamide moiety linked to a piperidine ring, which is further substituted with a cyclopropylsulfonyl group
Applications De Recherche Scientifique
Chemistry
In chemistry, N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)picolinamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic potential for various diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mécanisme D'action
Target of action
Piperidine derivatives, which “N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)picolinamide” is a part of, are known to be important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of action
The mode of action of “N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)picolinamide” would depend on its specific targets. Generally, drugs interact with their targets (often proteins) by binding to them, which can inhibit or enhance the target’s function .
Biochemical pathways
The affected pathways would depend on the specific targets of “N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)picolinamide”. Piperidine derivatives have been found in many important synthetic drug molecules , suggesting they might be involved in a variety of biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)picolinamide typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the cyclization of a suitable amine with a dihalide under basic conditions.
-
Introduction of the Cyclopropylsulfonyl Group: : The piperidine intermediate is then reacted with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. This step introduces the cyclopropylsulfonyl group onto the piperidine ring.
-
Coupling with Picolinamide: : The final step involves coupling the cyclopropylsulfonyl-substituted piperidine with picolinamide. This is typically achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring or the cyclopropyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can target the sulfonyl group or the picolinamide moiety. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide
- N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)nicotinamide
- N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)isonicotinamide
Uniqueness
Compared to similar compounds, N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)picolinamide is unique due to the presence of the picolinamide moiety, which can confer distinct binding properties and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c19-15(14-3-1-2-8-16-14)17-11-12-6-9-18(10-7-12)22(20,21)13-4-5-13/h1-3,8,12-13H,4-7,9-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPJQEYZANTNPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2514828.png)
![6-Methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2514830.png)
![Potassium bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2514831.png)
![Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate](/img/structure/B2514832.png)
![N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide](/img/structure/B2514834.png)

![N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}naphthalene-2-sulfonamide](/img/structure/B2514838.png)

![(2E)-3-amino-2-cyano-N-methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enethioamide](/img/structure/B2514842.png)
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2514843.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2514848.png)
![N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2514849.png)
